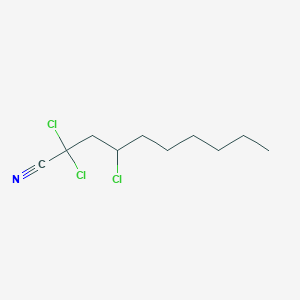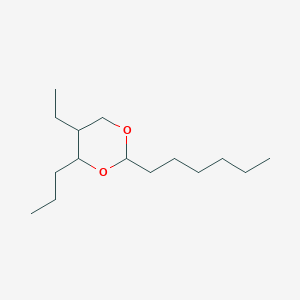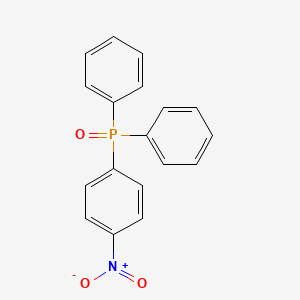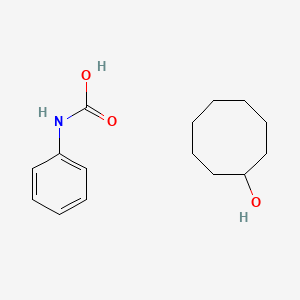
Triethyl(prop-1-yn-1-yl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(prop-1-yn-1-yl)germane is an organogermanium compound with the molecular formula C9H18Ge It is a member of the organometallic compounds, specifically those containing germanium
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(prop-1-yn-1-yl)germane typically involves the reaction of triethylgermanium chloride with a suitable alkyne under specific conditions. One common method is the hydrogermylation of propargyl compounds using triethylgermanium hydride in the presence of a catalyst. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the high quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(prop-1-yn-1-yl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: It can be reduced to form simpler germanium-containing compounds.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups .
Applications De Recherche Scientifique
Triethyl(prop-1-yn-1-yl)germane has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antitumor activity.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which Triethyl(prop-1-yn-1-yl)germane exerts its effects involves its interaction with various molecular targets. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In medicinal chemistry, its mechanism of action may involve the inhibition of specific enzymes or interaction with cellular components, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylgermane: Similar in structure but lacks the alkyne group.
Triethylsilane: Contains silicon instead of germanium.
Propargyloxytrimethylsilane: Contains silicon and an alkyne group, similar to Triethyl(prop-1-yn-1-yl)germane.
Propriétés
Numéro CAS |
6212-75-5 |
|---|---|
Formule moléculaire |
C9H18Ge |
Poids moléculaire |
198.87 g/mol |
Nom IUPAC |
triethyl(prop-1-ynyl)germane |
InChI |
InChI=1S/C9H18Ge/c1-5-9-10(6-2,7-3)8-4/h6-8H2,1-4H3 |
Clé InChI |
YLAMNUCTECJSRI-UHFFFAOYSA-N |
SMILES canonique |
CC[Ge](CC)(CC)C#CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


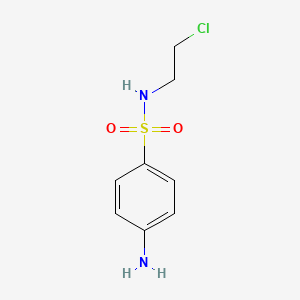
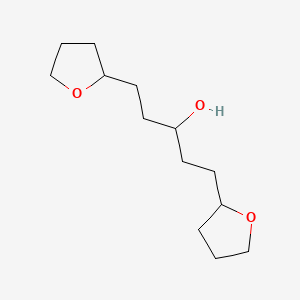
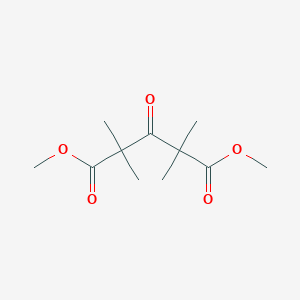
![2-Anthracenesulfonic acid, 1-amino-4-[[4-(benzoylamino)-3-sulfophenyl]amino]-9,10-dihydro-9,10-dioxo-, disodium salt](/img/structure/B14732588.png)
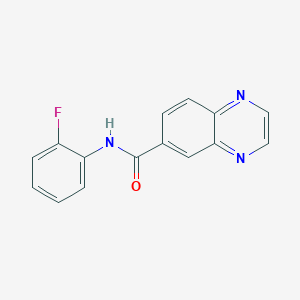
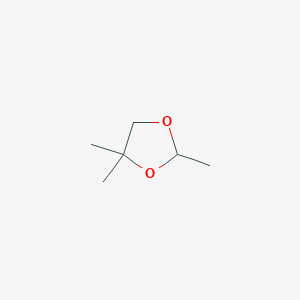
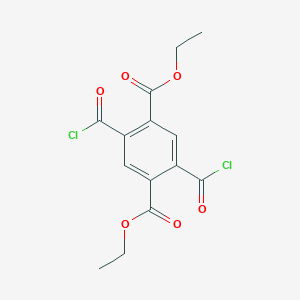
![1-(2-Chloroethyl)-2,3-dihydroimidazo[1,2-c]pyrimidine-5-thione](/img/structure/B14732617.png)
![2-(Thiophen-2-ylmethylidene)-1-benzo[b]furan-3-one](/img/structure/B14732618.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]decanamide](/img/structure/B14732622.png)
